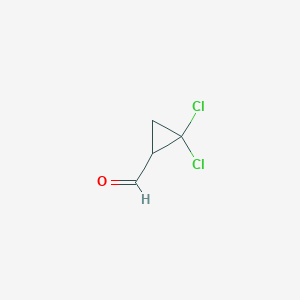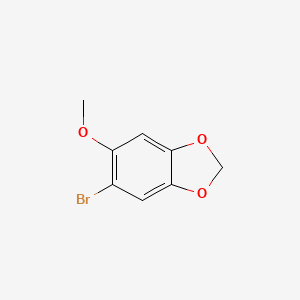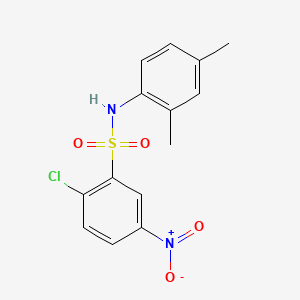
5-bromo-2,9-dimethyl-1,10-phenanthroline
Overview
Description
5-bromo-2,9-dimethyl-1,10-phenanthroline (5-Br-2,9-DMP) is an organic compound that is widely used in a variety of scientific research applications. It is a brominated derivative of 1,10-phenanthroline, a five-membered heterocyclic aromatic compound with a planar structure. 5-Br-2,9-DMP is a reddish-brown crystalline solid with a melting point of 154-156 °C. It is soluble in common organic solvents such as chloroform, methanol, and ethanol.
Scientific Research Applications
Synthesis and Functionalization
5-Bromo-2,9-dimethyl-1,10-phenanthroline has been utilized in various synthesis and functionalization processes. For instance, it has been used as a starting material in the synthesis of A,D‐(1,10‐Phenanthroline)‐bridged calix[6]arene dendrimers, showcasing its role in forming complex organic structures (Eggert & Lüning, 2007). Additionally, it serves as a versatile building block for the construction of 5-substituted neocuproines, which are essential in connecting different substituents to the 1,10-phenanthroline moiety (Eggert, Lüning, & Näther, 2005).
Application in Metal Oxidation Catalysts
Research has shown that this compound derivatives can be used in the synthesis of metal oxidation catalysts. For example, its halogenated derivatives have been explored as potential robust ligands for metal oxidation catalysts (Beer, Jiménez, & Drago, 1993).
Monolayer Formation on Gold Substrates
This compound has been instrumental in forming self-assembled monolayers on gold substrates, utilizing phenanthroline-Au interactions. This application is significant in the field of surface chemistry and nanotechnology (Domínguez, Echegoyen, Cunha, & Tao, 1998).
Development of Microelectrodes
It has been used in the fabrication of a random assembly of microelectrodes (RAMs) through the electrochemical reduction process. This application is crucial in developing advanced electrochemical sensors and devices (Valencia et al., 2014).
properties
IUPAC Name |
5-bromo-2,9-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXBIKBFITJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)Br)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)





![4-(2-Hydroxyethyl)-N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B6599465.png)




